3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine
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Overview
Description
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolo[3,4-b]pyridine analogues with high yield and enantioselectivity . Another approach includes the cyclization of aminopyrazoles with 1,2-diketones in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors, which are important in cancer therapy.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Industry: The compound is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine involves its interaction with molecular targets such as kinases. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with amino acid residues in the active site of kinases, while the piperidine moiety enhances the compound’s binding affinity and selectivity . This interaction leads to the inhibition of kinase activity, which is crucial for the proliferation and survival of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyridine rings.
Pyrazolo[3,4-c]pyridazines: These compounds have a similar bicyclic structure but with a different fusion pattern between the pyrazole and pyridine rings.
Uniqueness
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is unique due to the presence of the piperidine moiety, which enhances its pharmacological properties and makes it a valuable scaffold for drug design. The combination of the pyrazolo[3,4-b]pyridine core with the piperidine ring provides a versatile platform for developing new therapeutic agents.
Properties
IUPAC Name |
3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKAHZLLPCUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=NC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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